Molecular Weight Disparity for Definitive Identity Confirmation Against the Des-Fluoro Impurity
The target fluoroazetidine compound has a distinctly different molecular weight (MW) compared to its most common non-fluorinated analog, serving as a critical quality control (QC) differentiator. The introduction of fluorine at the 3-position of the azetidine ring replaces a hydrogen atom, resulting in a quantifiable mass increase [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 417.43 (C25H20FNO4) |
| Comparator Or Baseline | 399.45 for CAS 2470438-82-3 (C25H21NO4) |
| Quantified Difference | An increase of +17.98 g/mol |
| Conditions | Calculated from molecular formula; confirmed by vendor documentation (Target MW reported as 417.436 by PubChem Compound ID 1806914; Comparator MW reported as 399.45 by Chemenu). |
Why This Matters
This discrete mass difference allows for unambiguous analytical detection (e.g., LC-MS) of the target compound, ensuring that procurement and downstream synthetic steps are not compromised by cross-contamination with the structurally similar, cheaper, and more common des-fluoro starting material.
- [1] Chembase.cn. (PubChem Compound ID 1806914). Molecular Weight: 417.4290032 for C25H20FNO4. View Source
